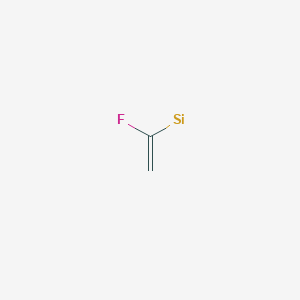![molecular formula C22H23N3OS B14226454 Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- CAS No. 620175-21-5](/img/structure/B14226454.png)
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is a chemical compound with the molecular formula C18H17N3OS It is known for its unique structural features, which include a phenylthio group and dicyano substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dicyano-2-(phenylthio)aniline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dicyano groups can be reduced to form corresponding amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The dicyano groups can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Benzamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Hexanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
Uniqueness
Octanamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- stands out due to its longer alkyl chain (octanoyl group), which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
620175-21-5 |
|---|---|
Formule moléculaire |
C22H23N3OS |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-(4,5-dicyano-2-phenylsulfanylphenyl)octanamide |
InChI |
InChI=1S/C22H23N3OS/c1-2-3-4-5-9-12-22(26)25-20-13-17(15-23)18(16-24)14-21(20)27-19-10-7-6-8-11-19/h6-8,10-11,13-14H,2-5,9,12H2,1H3,(H,25,26) |
Clé InChI |
ADJJEGRFPVNQGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC1=C(C=C(C(=C1)C#N)C#N)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
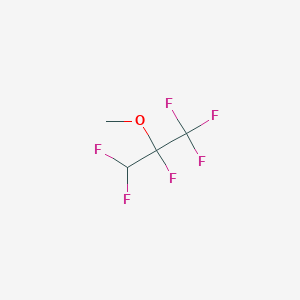
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
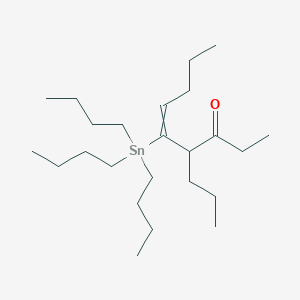
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
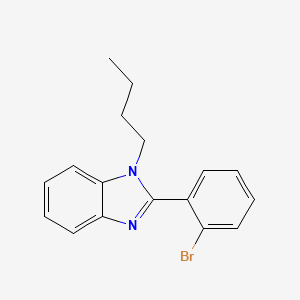
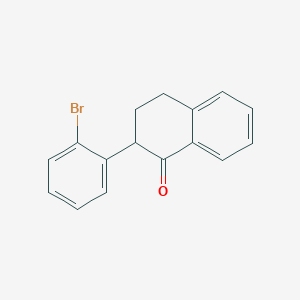

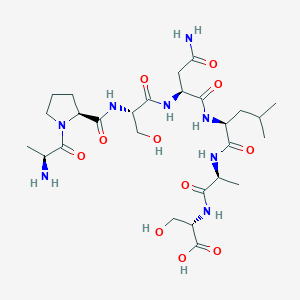
silane](/img/structure/B14226441.png)
